2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812231
InChI: InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24)
SMILES:
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide

CAS No.:

Cat. No.: VC14812231

Molecular Formula: C20H21N3O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide -

Specification

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
IUPAC Name 2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide
Standard InChI InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24)
Standard InChI Key WLTUSPAYHNGTSS-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is 2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide, with a molecular formula of C20H21N3O2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2} and a molecular weight of 335.4 g/mol. Key structural features include:

  • A tetrahydropyran ring substituted with a pyrrole group at the 4-position.

  • An acetamide linker connecting the tetrahydropyran moiety to a quinolin-5-yl group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H21N3O2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight335.4 g/mol
Canonical SMILESC1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4
InChIKeyWLTUSPAYHNGTSS-UHFFFAOYSA-N
PubChem CID91639759

The tetrahydropyran ring provides conformational rigidity, while the quinoline and pyrrole groups introduce aromaticity and potential hydrogen-bonding capabilities. These features are critical for interactions with biological targets.

Synthesis and Optimization

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide involves multi-step organic reactions, though exact protocols remain proprietary. General steps include:

  • Formation of the tetrahydropyran core: Cyclization of diols or epoxides under acidic conditions.

  • Pyrrole substitution: Nucleophilic aromatic substitution or coupling reactions to introduce the pyrrole group.

  • Acetamide linkage: Condensation of the tetrahydropyran intermediate with quinolin-5-amine via an acetyl chloride derivative.

Critical optimization parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%).

Biological Activities and Mechanistic Insights

Preliminary studies suggest the compound exhibits modulated activity in biochemical assays, though specific targets remain uncharacterized. Potential mechanisms include:

Enzyme Inhibition

The quinoline moiety is structurally analogous to inhibitors of topoisomerases and kinases, which are implicated in DNA replication and cell signaling . For example, pyrano[3,2-c]quinoline derivatives demonstrate antibacterial activity by disrupting bacterial topoisomerase IV .

Protein-Protein Interaction Modulation

The pyrrole-tetrahydropyran subunit may interfere with protein complexes involving DNAJA1 or mutant p53, as seen in structurally related compounds . Such interactions could stabilize or destabilize oncogenic proteins, offering a route for anticancer drug development .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Quinoline Derivatives

CompoundKey Structural DifferencesReported Activity
2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamideTetrahydropyran-pyrrole linkagePreliminary biochemical activity
Pyrano[3,2-c]quinoline derivativesFused pyran-quinoline systemAntibacterial, anticancer
CiprofloxacinFluoroquinolone coreBroad-spectrum antibiotic

The tetrahydropyran ring in the subject compound may enhance metabolic stability compared to simpler quinoline derivatives, potentially extending its half-life in vivo.

Future Directions and Research Gaps

  • Target Identification: High-throughput screening to map the compound’s interactions with kinases, GPCRs, or nucleic acids.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.

  • Structural Optimization: Modifying the pyrrole or quinoline subunits to improve potency or selectivity.

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